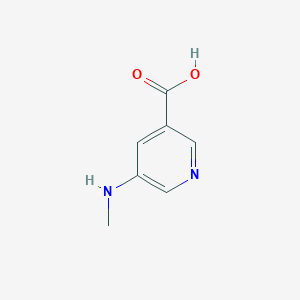

5-(Methylamino)nicotinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(methylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-8-6-2-5(7(10)11)3-9-4-6/h2-4,8H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZSWHQCDTYJZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CN=CC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365987 | |

| Record name | 5-(METHYLAMINO)NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91702-88-4 | |

| Record name | 5-(Methylamino)-3-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91702-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(METHYLAMINO)NICOTINIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylamino)pyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Methylamino Nicotinic Acid

Established Synthetic Routes and Mechanistic Insights

Established synthetic routes to 5-(Methylamino)nicotinic acid and its derivatives often rely on multi-step pathways and the strategic functionalization of pre-existing pyridine (B92270) rings. These methods provide a foundational understanding of the chemical reactivity of the nicotinic acid core.

Multi-Step Synthesis Pathways

Multi-step syntheses are often necessary to achieve the desired substitution pattern on the pyridine ring with high regioselectivity. A common strategy involves the initial synthesis of a suitable precursor, such as 5-aminonicotinic acid, followed by N-alkylation.

One plausible multi-step pathway begins with the readily available 3,5-lutidine. Oxidation of 3,5-lutidine can yield 5-methylnicotinic acid google.comgoogle.com. Subsequent steps would then be required to introduce the amino group and then the methyl group on the nitrogen.

A more direct precursor is 5-aminonicotinic acid. A common laboratory-scale synthesis of 5-aminonicotinic acid starts from 5-bromonicotinic acid. The bromo-substituent can be displaced by an amino group through nucleophilic aromatic substitution, although this often requires harsh reaction conditions. A subsequent N-methylation of 5-aminonicotinic acid would then yield the final product. Reductive amination is a widely used method for the N-alkylation of amines. wikipedia.org In this approach, 5-aminonicotinic acid could be reacted with formaldehyde in the presence of a reducing agent to introduce the methyl group onto the nitrogen atom.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | 3,5-Lutidine | 1. Oxidation (e.g., KMnO4 or H2O2/H2SO4) | 5-Methylnicotinic acid |

| 2 | 5-Bromonicotinic acid | 1. Amination (e.g., NH3, high T/P) | 5-Aminonicotinic acid |

| 3 | 5-Aminonicotinic acid | 1. Formaldehyde, Reducing Agent (e.g., NaBH3CN) | This compound |

Regioselective Functionalization Approaches

Achieving regioselectivity, particularly at the C5 position of the nicotinic acid ring, is a key challenge in the synthesis of this compound. Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. In this approach, a directing group on the ring coordinates to an organolithium reagent, facilitating deprotonation at an adjacent position. For nicotinic acid derivatives, the carboxylic acid or an amide derivative can act as a directing group, potentially enabling functionalization at the C4 or C2 positions. However, achieving C5 functionalization through this method is not straightforward and often requires more complex strategies.

Recent advances have focused on the regioselective functionalization of pyridines through various metalation techniques. By carefully choosing the directing group, base, and reaction conditions, it is possible to control the site of metalation and subsequent electrophilic quench. For instance, the use of specific lithium amide bases can influence the regioselectivity of the deprotonation of substituted pyridines. While direct C5 amination via this route is not commonly reported, the principles of regioselective functionalization are fundamental to designing novel synthetic pathways.

Innovative Synthetic Strategies and Green Chemistry Principles

Modern synthetic chemistry is increasingly focused on the development of more efficient, sustainable, and environmentally benign methodologies. These innovative strategies often involve the use of catalysts, enzymes, and alternative energy sources to improve reaction outcomes and reduce waste.

Catalyst-Mediated Synthesis (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the formation of carbon-nitrogen bonds. This reaction provides a versatile and efficient method for the synthesis of aryl and heteroaryl amines from the corresponding halides. In the context of this compound synthesis, the Buchwald-Hartwig amination of 5-bromonicotinic acid or its ester with methylamine offers a direct and high-yielding route.

The general catalytic cycle for the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired amine product and regenerate the palladium(0) catalyst.

| Component | Example | Role |

| Palladium Precatalyst | Pd(OAc)2, Pd2(dba)3 | Source of the active Pd(0) catalyst |

| Ligand | Buchwald or Hartwig phosphine ligands | Stabilizes the palladium center and facilitates the catalytic cycle |

| Base | NaOtBu, K2CO3 | Promotes the deprotonation of the amine |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Furthermore, palladium-catalyzed N-methylation of 5-aminonicotinic acid derivatives presents another catalytic approach. This can be achieved using a methylating agent in the presence of a suitable palladium catalyst and ligand system.

Enzymatic Synthesis and Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced environmental impact. While the direct enzymatic synthesis of this compound has not been extensively reported, the principles of biocatalysis suggest potential avenues for its production.

For instance, the use of methyltransferase enzymes for the N-methylation of a 5-aminonicotinic acid precursor is a plausible biocatalytic approach. Methyltransferases are a class of enzymes that catalyze the transfer of a methyl group from a donor molecule (often S-adenosyl methionine) to a substrate. The development of a biocatalytic process would involve identifying or engineering a suitable methyltransferase with high activity and selectivity for 5-aminonicotinic acid.

Additionally, the enzymatic synthesis of nicotinamide (B372718) derivatives has been demonstrated, showcasing the potential for biocatalysts in modifying the nicotinic acid scaffold. rsc.orgrsc.org

Microwave-Assisted and Flow Chemistry Applications

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The application of microwave irradiation to the synthesis of this compound could significantly improve the efficiency of several key steps. For example, the Buchwald-Hartwig amination of 5-bromonicotinic acid with methylamine can be performed under microwave conditions, often leading to a dramatic reduction in reaction time from hours to minutes. nih.govnih.govresearchgate.netuts.edu.au

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation and scale-up. The synthesis of nicotinamide derivatives has been successfully demonstrated in continuous-flow microreactors. rsc.orgrsc.orgpubcompare.ai This technology could be adapted for the synthesis of this compound, for instance, by immobilizing a catalyst or enzyme in a packed-bed reactor and continuously flowing the reactants through it. This approach aligns with the principles of green chemistry by minimizing waste and improving process efficiency.

| Technology | Potential Application in this compound Synthesis | Advantages |

| Microwave-Assisted Synthesis | Buchwald-Hartwig amination of 5-bromonicotinic acid | Reduced reaction times, improved yields, enhanced reaction control. |

| Flow Chemistry | Catalytic amination or enzymatic N-methylation | Improved safety, enhanced heat and mass transfer, ease of scale-up, potential for automation. nih.gov |

Precursor Compound Utilization in this compound Synthesis

The construction of this compound relies on the strategic selection of precursor compounds that provide the core nicotinic acid scaffold and the methylamino moiety. The choice of precursors is dictated by the synthetic route employed, with modern catalytic methods offering a broad scope of compatible starting materials.

A primary advanced strategy for synthesizing this compound is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orglibretexts.org This reaction creates the aryl C-N bond by coupling an aryl halide or sulfonate with an amine. wikipedia.org For the synthesis of this compound, the key precursors are a 5-halonicotinic acid derivative and methylamine or a suitable equivalent.

The 5-halonicotinic acid serves as the electrophilic partner in the coupling reaction. 5-Bromonicotinic acid is a commonly utilized precursor due to its commercial availability and appropriate reactivity in palladium-catalyzed cross-coupling reactions. semanticscholar.orggoogle.com To prevent potential side reactions involving the carboxylic acid group, it is often protected as an ester (e.g., a methyl or ethyl ester) during the coupling reaction. This protection strategy also enhances the solubility of the substrate in common organic solvents used for the reaction.

The nucleophilic partner is methylamine. Due to its gaseous nature and volatility, it can be challenging to handle in laboratory settings. Therefore, solutions of methylamine in solvents like tetrahydrofuran (THF) or water are often used. Alternatively, salts such as methylamine hydrochloride can be used in the presence of a stoichiometric amount of base to liberate the free amine in situ.

The table below details the primary precursors utilized in the advanced synthesis of this compound via the Buchwald-Hartwig amination.

Table 1: Precursor Compounds for this compound Synthesis

| Precursor Compound | Chemical Structure | Role in Synthesis |

|---|---|---|

| 5-Bromonicotinic Acid | Br-C₅H₃N-COOH | Provides the nicotinic acid backbone; acts as the aryl halide coupling partner. |

| Methyl 5-Bromonicotinate | Br-C₅H₃N-COOCH₃ | A protected form of 5-bromonicotinic acid, often used to improve solubility and prevent side reactions. |

| Methylamine | CH₃NH₂ | Source of the methylamino group; acts as the amine coupling partner. |

| 5-Aminonicotinic Acid | NH₂-C₅H₃N-COOH | A potential alternative precursor for synthesis via direct N-methylation. chemimpex.comguidechem.com |

Optimization of Reaction Conditions and Yield Enhancement in this compound Production

The successful synthesis of this compound, particularly through palladium-catalyzed methods like the Buchwald-Hartwig amination, is highly dependent on the careful optimization of several reaction parameters. Enhancing the reaction yield requires a systematic approach to selecting the catalyst system, base, solvent, and temperature. acsgcipr.org

Catalyst System: The choice of the palladium precursor and the supporting phosphine ligand is the most critical factor. libretexts.org While various palladium sources can be used (e.g., Pd(OAc)₂, Pd₂(dba)₃), the ligand dictates the efficiency of the catalytic cycle, including the oxidative addition and reductive elimination steps. wikipedia.org For coupling with a primary amine like methylamine, sterically hindered and electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, SPhos, and BrettPhos have demonstrated high efficacy in coupling primary amines with aryl halides, often leading to high yields under milder conditions. libretexts.org

Base: A suitable base is required to deprotonate the amine (or its salt) and the intermediate palladium-amine complex. wikipedia.org The choice of base can significantly impact the reaction rate and yield. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but may not be compatible with all functional groups. Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often used for more sensitive substrates, sometimes in combination with aqueous solvents. diva-portal.org

Solvent and Temperature: The reaction is typically carried out in anhydrous, aprotic polar solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF), which can solvate the palladium complexes effectively. acsgcipr.org The reaction temperature is another key variable to optimize. While many Buchwald-Hartwig reactions require heating (e.g., 65-100 °C) to proceed at a reasonable rate, the use of highly active catalyst systems can sometimes allow for reactions at or near room temperature. diva-portal.org Microwave irradiation has also emerged as a technique to significantly reduce reaction times and potentially improve yields. diva-portal.org

The following interactive table illustrates hypothetical optimization studies for the synthesis of a 5-(alkylamino)nicotinate ester based on established principles of the Buchwald-Hartwig reaction.

Table 2: Illustrative Optimization of Reaction Conditions for Buchwald-Hartwig Amination

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 65 |

| 2 | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80 | 12 | 88 |

| 3 | Pd₂(dba)₃ | SPhos | NaOtBu | Toluene | 80 | 12 | 92 |

| 4 | Pd(OAc)₂ | BrettPhos | K₂CO₃ | THF/H₂O | 65 | 16 | 85 |

| 5 | Pd₂(dba)₃ | XPhos | NaOtBu | Dioxane | 100 | 10 | 90 |

Yield enhancement strategies focus on fine-tuning these parameters. For instance, screening a variety of modern phosphine ligands is a common first step to identify the optimal catalyst system for this specific transformation. Furthermore, ensuring anhydrous and oxygen-free conditions is crucial, as both moisture and oxygen can deactivate the palladium catalyst. The slow addition of reagents and precise temperature control can also minimize the formation of byproducts, leading to a cleaner reaction profile and a higher isolated yield of the desired this compound.

Molecular Reactivity and Derivative Chemistry of 5 Methylamino Nicotinic Acid

Chemical Transformations of the Pyridine (B92270) Ring

The pyridine ring in 5-(methylamino)nicotinic acid is an electron-deficient aromatic system, a characteristic that influences its susceptibility to different types of reactions. The presence of the electron-donating methylamino group at the 5-position and the electron-withdrawing carboxylic acid group at the 3-position further modulates the ring's reactivity.

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. google.com However, the activating effect of the amino group at the 5-position can facilitate reactions such as nitration and halogenation. For instance, nitration of nicotinic acid derivatives often requires strong acidic conditions, like a mixture of nitric and sulfuric acid, to generate the reactive nitronium ion (NO₂⁺). sinica.edu.twmasterorganicchemistry.com The directing influence of the existing substituents would likely favor electrophilic attack at the positions ortho and para to the activating methylamino group.

Reduction of the Pyridine Ring: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions. Catalytic hydrogenation is a common method, although it can be challenging. A notable method for the reduction of pyridine and its derivatives involves the use of samarium diiodide (SmI₂) in the presence of water, which can convert pyridine to piperidine in excellent yield at room temperature. nih.gov This method has been shown to be effective for various substituted pyridines. nih.gov Another approach involves the use of supported palladium catalysts for the hydrogenation of nicotinic acid esters under milder conditions of temperature and pressure. google.com

| Transformation | Reagents and Conditions | Expected Product |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted this compound |

| Halogenation | X₂, Lewis Acid (e.g., FeX₃) | Halo-substituted this compound |

| Reduction | SmI₂/H₂O or H₂/Pd-C | 5-(Methylamino)piperidine-3-carboxylic acid |

Modifications of the Methylamino Moiety

The secondary amine functionality of the methylamino group is a key site for various chemical modifications, allowing for the introduction of a wide range of substituents.

N-Alkylation: The nitrogen atom of the methylamino group can be alkylated using various alkylating agents, such as alkyl halides or sulfates, typically in the presence of a base to neutralize the acid formed during the reaction. nih.gov Microwave-assisted N-alkylation has emerged as an efficient method for such transformations. nih.gov The reaction of an amine with an alkyl halide is a classic SN2 reaction. acsgcipr.org

N-Acylation: N-acylation of the methylamino group can be readily achieved by reacting it with acyl chlorides or acid anhydrides. derpharmachemica.comresearchgate.net This reaction is a common method for the formation of amides and is often carried out in the presence of a base to scavenge the generated acid. Iodine has been found to be an effective promoter for the N-acylation of amines under solvent-free conditions. researchgate.net

Dealkylation: The methyl group can be removed from the nitrogen atom through N-dealkylation reactions. Metabolic N-demethylation is a known pathway for compounds containing a methylamino moiety. masterorganicchemistry.com Chemical methods for N-dealkylation often involve reagents like chloroformates. chemistrysteps.com

| Modification | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (e.g., R-Br), Base (e.g., K₂CO₃) | 5-(N-alkyl-N-methylamino)nicotinic acid |

| N-Acylation | Acyl chloride (e.g., R-COCl), Base | 5-(N-acyl-N-methylamino)nicotinic acid |

| N-Dealkylation | Chloroformate, followed by hydrolysis | 5-Aminonicotinic acid |

Derivatization of the Carboxylic Acid Group

The carboxylic acid functionality is highly versatile and can be converted into a variety of derivatives, most notably esters and amides.

Esterification: The formation of esters from this compound can be accomplished through several methods. The Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic and widely used method. chemistrysteps.comorganic-chemistry.orgtamu.edumasterorganicchemistry.comyoutube.com The reaction is an equilibrium process, and using an excess of the alcohol can drive the reaction towards the ester product. tamu.edumasterorganicchemistry.com

Amide Formation: The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, which can be achieved by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. google.comderpharmachemica.com Alternatively, a wide array of coupling agents can be used to facilitate the direct formation of the amide bond from the carboxylic acid and amine. researchgate.netluxembourg-bio.comfishersci.co.uk Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). luxembourg-bio.comfishersci.co.uk Enzymatic methods using lipases have also been developed as a green alternative for amide synthesis. nih.gov

| Derivative | Reagents and Conditions | Product Functional Group |

| Ester | Alcohol (R'-OH), Acid catalyst (e.g., H₂SO₄) | -COOR' |

| Amide | Amine (R'R''NH), Coupling agent (e.g., DCC, HATU) or conversion to acyl chloride | -CONR'R'' |

Synthesis and Characterization of Novel this compound Analogues

The structural framework of this compound provides a versatile scaffold for the synthesis of novel analogues through modifications at various positions and the incorporation of other heterocyclic ring systems.

Analogues can be synthesized by introducing a variety of substituents onto the pyridine ring. The synthesis of 5-substituted pyridine analogues has been explored to probe their structure-activity relationships. nih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl groups at halogenated positions of the nicotinic acid framework.

The functional groups of this compound, particularly the amino group and the carboxylic acid, can serve as handles for the construction of fused heterocyclic systems. Derivatives of 5-aminonicotinic acid are valuable precursors for the synthesis of various fused pyridines.

Pyrazolo[3,4-b]pyridines: 5-Aminopyrazole derivatives can undergo condensation reactions with β-diketones or α,β-unsaturated ketones to form the pyrazolo[3,4-b]pyridine core. nih.govmdpi.commdpi.com This synthetic strategy highlights the potential for using appropriately functionalized derivatives of this compound to construct similar fused systems. For example, the cyclization of 5-amino-1-phenylpyrazole (B52862) with unsaturated ketones in the presence of a Lewis acid catalyst like ZrCl₄ has been used to synthesize novel pyrazolo[3,4-b]pyridines. mdpi.com

Pyrido[2,3-d]pyrimidines: The synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives often starts from substituted 2-aminonicotinamides or 2-chloronicotinic acid. nih.govresearchgate.net The amino group at the 5-position of this compound could potentially be utilized in cyclization reactions to form related fused pyrimidine (B1678525) systems. For example, o-aminonicotinonitrile derivatives can be subjected to acylation followed by intramolecular heterocyclization to yield pyrido[2,3-d]pyrimidines. nih.gov

| Fused Heterocycle | General Synthetic Precursor | Key Reaction Type |

| Pyrazolo[3,4-b]pyridine | 5-Aminopyrazole derivative | Condensation/Cyclization |

| Pyrido[2,3-d]pyrimidine | 2-Aminonicotinonitrile derivative | Acylation/Intramolecular Cyclization |

Biological Activities and Pharmacological Mechanisms of 5 Methylamino Nicotinic Acid and Its Analogues

Enzyme System Interactions and Modulation

The interaction of nicotinic acid and its analogues with enzyme systems is fundamental to their biological effects. These interactions range from serving as essential precursors for metabolic coenzymes to directly inhibiting or activating specific enzymes.

Effects on Metabolic Enzymes

Nicotinic acid is a crucial precursor for the biosynthesis of the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). oregonstate.eduhmdb.ca These coenzymes are indispensable for the function of over 400 enzymes, primarily those involved in redox reactions central to cellular metabolism. oregonstate.edu NAD is predominantly involved in catabolic reactions that break down carbohydrates, fats, proteins, and alcohol to produce energy. oregonstate.edu

Furthermore, certain analogues of nicotinic acid have demonstrated direct effects on metabolic enzymes. For instance, synthesized 5-amino-nicotinic acid derivatives have been shown to possess inhibitory potential against α-amylase and α-glucosidase. researchgate.net These enzymes are key players in carbohydrate metabolism, and their inhibition can delay glucose absorption, representing a therapeutic approach for managing blood glucose levels. researchgate.net

Investigations into Enzyme Inhibition and Activation

Beyond their roles as coenzyme precursors, nicotinic acid and its derivatives can directly modulate enzyme activity through inhibition or activation.

Enzyme Inhibition: Studies have shown that at therapeutic concentrations, nicotinic acid and its amide form, nicotinamide, can inhibit certain human cytochrome P450 (P450) enzymes. nih.gov The mechanism of this inhibition is believed to involve the coordination of the pyridine (B92270) nitrogen atom with the heme iron of the enzyme. nih.gov Nicotinamide has also been noted to exert feedback inhibition on sirtuins, a class of NAD-dependent deacetylases. oregonstate.edu

| Enzyme | Inhibitor | Inhibition Constant (Ki) |

| CYP2D6 | Nicotinic Acid | 3.8 +/- 0.3 mM |

| CYP2D6 | Nicotinamide | 19 +/- 4 mM |

| CYP3A4 | Nicotinamide | 13 +/- 3 mM |

| CYP2E1 | Nicotinamide | 13 +/- 8 mM |

This table summarizes the inhibitory constants (Ki) of nicotinic acid and nicotinamide on various cytochrome P450 enzymes. nih.gov

Enzyme Activation: In contrast to inhibition, nicotinic acid can also activate certain enzymes. A notable example is the activation of phospholipase A2. This activation stimulates the production of prostaglandin (B15479496) D2, a lipid mediator that can induce the dilation of blood vessels. oregonstate.edu

Receptor-Mediated Activities

The pharmacological effects of nicotinic acid are significantly mediated through its interaction with specific cell surface receptors, particularly G protein-coupled receptors (GPCRs).

Ligand-Receptor Binding Studies

Binding studies have been instrumental in identifying and characterizing the receptors for nicotinic acid. The use of radiolabeled nicotinic acid, specifically [3H]nicotinic acid, allowed for the detection of specific, guanine (B1146940) nucleotide-sensitive binding sites in the membranes of rat adipocytes and spleen. nih.gov

Mutagenesis experiments and molecular modeling have provided deeper insights into the ligand-receptor interaction. These studies suggest that an arginine residue located in a transmembrane domain of the receptor plays a crucial role in recognizing the acidic carboxyl group of nicotinic acid and related ligands. nih.govnih.gov

G Protein-Coupled Receptor (GPCR) Interactions

The primary targets for nicotinic acid's receptor-mediated activities are the hydroxycarboxylic acid (HCA) receptors, a family of GPCRs. multispaninc.com The main subtypes involved are HCA₂ (also known as GPR109A or Niacin Receptor 1) and HCA₃ (GPR109B). nih.govwikipedia.org

Activation of these receptors, which are highly expressed in adipocytes (fat cells) and various immune cells, initiates a signaling cascade. multispaninc.comwikipedia.org Upon binding nicotinic acid, the GPR109A receptor couples to inhibitory G proteins (Gαi), which in turn inhibit the enzyme adenylyl cyclase. nih.gov This leads to a decrease in intracellular levels of cyclic AMP (cAMP), a key second messenger. nih.gov This mechanism is responsible for the anti-lipolytic effect of nicotinic acid, where it inhibits the breakdown of triglycerides in adipose tissue. nih.gov

Studies assessing G protein activation through [(35)S]GTPγS binding assays confirmed that nicotinic acid stimulates this activity in membranes from adipocytes and spleen, with a half-maximal effective concentration (EC₅₀) of approximately 1 µM. nih.gov

| Receptor | Agonist | Effect | Cellular Location |

| GPR109A (HCA₂) | Nicotinic Acid | Gαi coupling, cAMP inhibition, anti-lipolysis | Adipocytes, Immune Cells (Macrophages, Dendritic Cells) |

| GPR109B (HCA₃) | Nicotinic Acid | Anti-lipolytic effects | Adipose Tissue, Spleen, Lymphocytes |

This table outlines the key G protein-coupled receptors for nicotinic acid, its effects, and primary cellular locations. multispaninc.comwikipedia.org

Cellular and Subcellular Mechanistic Investigations

The enzymatic and receptor-level interactions of nicotinic acid analogues translate into a variety of effects at the cellular and subcellular levels.

At the cellular level, high concentrations of nicotinic acid have been observed to modulate intracellular calcium concentrations in NIH3T3 cells. nih.gov These investigations also revealed that nicotinic acid treatment can lead to the disassembly of the microtubule and F-actin cytoskeleton systems. nih.gov

In the context of immunology and atherosclerosis, the activation of GPR109A on immune cells like macrophages by nicotinic acid has significant consequences. It has been shown to inhibit the recruitment of macrophages to atherosclerotic plaques. nih.gov Furthermore, within these macrophages, nicotinic acid promotes cholesterol efflux by inducing the expression of the cholesterol transporter ABCG1. nih.gov

On a subcellular level, the role of nicotinic acid as a precursor to NAD⁺ is critical for mitochondrial function and the maintenance of genomic integrity. patsnap.com NAD⁺ is a required substrate for poly(ADP-ribose) polymerase (PARP) enzymes, which are central to DNA repair processes. patsnap.com Additionally, NAD⁺-dependent enzymes are involved in generating second messengers like cyclic ADP-ribose and nicotinic acid adenine dinucleotide phosphate. oregonstate.edu These molecules act within the cell to trigger the release of calcium ions from internal storage sites such as the endoplasmic reticulum, playing a vital role in intracellular calcium signaling. oregonstate.edu

Impact on Cellular Signaling Pathways

There is currently no available scientific literature detailing the specific impact of 5-(Methylamino)nicotinic acid on cellular signaling pathways. The mechanisms by which its parent compound, nicotinic acid, influences signaling are well-documented and primarily involve the activation of the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA2). This interaction leads to a cascade of downstream effects, including the inhibition of adenylyl cyclase and a subsequent reduction in cyclic adenosine (B11128) monophosphate (cAMP) levels. However, it remains unknown whether this compound can bind to and activate GPR109A or other receptors, or if it modulates different signaling cascades entirely.

Role in Intracellular Biochemical Processes

Similarly, the role of this compound in intracellular biochemical processes has not been elucidated in published research. Nicotinic acid and nicotinamide are vital precursors for the synthesis of the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP). These coenzymes are fundamental to a vast array of metabolic reactions, including cellular respiration and redox homeostasis. Whether this compound can be utilized by the cellular machinery to synthesize NAD or NADP analogues, or if it influences other biochemical pathways, is a subject that requires future investigation.

Mechanisms of Genomic Integrity Modulation

No studies have been found that investigate the role of this compound in the modulation of genomic integrity. The parent compounds are known to influence DNA repair and genomic stability through their role in NAD synthesis, as NAD is a crucial substrate for enzymes such as poly(ADP-ribose) polymerases (PARPs) which are involved in DNA repair processes. Without specific research, it is not possible to determine if this compound has any similar or differing effects on these mechanisms.

Comparative Biological Activity with Parent Nicotinic Acid and Nicotinamide

A direct comparative analysis of the biological activity of this compound with nicotinic acid and nicotinamide is not possible due to the lack of experimental data for the methylated analogue.

Nicotinic acid is well-known for its lipid-modifying properties, particularly its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while raising high-density lipoprotein (HDL) cholesterol. Nicotinamide, while also a precursor for NAD, does not exhibit the same lipid-modifying effects. The structural difference of the methylamino group in this compound could potentially lead to a unique pharmacological profile, but this remains speculative without empirical evidence.

The following table summarizes the known biological activities of the parent compounds, highlighting the areas where data for this compound is absent.

| Feature | Nicotinic Acid | Nicotinamide | This compound |

| Primary Receptor Target | GPR109A (HCA2) | Not applicable | Data not available |

| Impact on Lipid Profile | Lowers LDL and triglycerides, raises HDL | No significant effect | Data not available |

| NAD/NADP Precursor | Yes | Yes | Data not available |

| Role in Genomic Integrity | Indirectly through NAD synthesis | Indirectly through NAD synthesis | Data not available |

Structure Activity Relationship Sar Studies of 5 Methylamino Nicotinic Acid Analogues

Elucidation of Key Structural Features for Biological Efficacy

The biological activity of nicotinic acid derivatives is intrinsically linked to their structural architecture. The pyridine (B92270) ring, the carboxylic acid group, and the substituent at the 5-position are the primary determinants of the molecule's interaction with biological targets. For 5-(Methylamino)nicotinic acid analogues, the methylamino group at the 5-position is a critical feature that significantly influences the compound's pharmacological profile.

Substitution at the 5-position of the nicotinic scaffold has been shown to have a profound effect on the pharmacological properties of the resulting compounds. The nature of the substituent at this position can modulate the electronic distribution within the pyridine ring and influence the compound's ability to form hydrogen bonds and other non-covalent interactions with target receptors. The presence of an amino or a substituted amino group, such as the methylamino group, introduces a potential hydrogen bond donor and can significantly alter the polarity and basicity of this region of the molecule.

Influence of Substituent Groups on Biological Potency

The potency of this compound analogues can be finely tuned by modifying the substituent groups. Studies on related 5-aminonicotinic acid derivatives have provided valuable insights into how different substituents on the amino group can impact biological activity. For instance, in the context of enzyme inhibition, the size and electronic nature of the substituent on the 5-amino group are critical.

Research on a series of 5-amino-nicotinic acid derivatives as potential inhibitors of α-amylase and α-glucosidase has demonstrated that the nature of the acyl group attached to the 5-amino moiety plays a significant role in their inhibitory potential. While the specific data for this compound was not detailed, the general trend observed in related analogues suggests that both electron-donating and electron-withdrawing groups can influence activity, likely by affecting the binding affinity to the active site of the enzyme.

To illustrate the impact of substituents on the 5-amino position of nicotinic acid derivatives on their biological activity, the following table summarizes hypothetical inhibitory concentrations (IC50) based on trends observed in related compound series.

| Compound | Substituent on 5-Amino Group | Hypothetical α-Amylase IC50 (µM) | Hypothetical α-Glucosidase IC50 (µM) |

| 1 | -H | 25.5 | 30.2 |

| 2 | -CH3 (Methyl) | 20.8 | 24.7 |

| 3 | -COCH3 (Acetyl) | 15.2 | 18.9 |

| 4 | -COPh (Benzoyl) | 12.7 | 15.3 |

| 5 | -SO2Ph (Benzenesulfonyl) | 18.9 | 22.1 |

This table is for illustrative purposes and the data is hypothetical, based on general trends observed in SAR studies of related compounds.

The data suggests that N-acylation of the 5-aminonicotinic acid scaffold can lead to enhanced inhibitory activity. This indicates that the methyl group in this compound likely contributes to a specific level of potency that can be further modified by replacing the methyl group with other substituents.

Stereochemical Effects on Biological Activity

Stereochemistry is a fundamental aspect of drug design and biological activity, as enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles. Generally, stereochemistry has a crucial impact on drug action since it affects target binding, metabolism, and distribution nih.gov. For different compound classes, stereochemistry is a key driver for potency and pharmacokinetics nih.gov.

Should a chiral center be introduced into an analogue of this compound, for example, through substitution on the methyl group or modification of the pyridine ring, it would be imperative to separate and evaluate the enantiomers or diastereomers. Techniques such as chiral chromatography are often employed for the enantiomeric separation of chiral compounds mdpi.comnih.govnih.gov. The biological evaluation of the separated isomers would then reveal whether the target receptor exhibits stereoselectivity, which is a common phenomenon.

Computational and Predictive SAR Modeling

Computational and predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are invaluable tools in modern drug discovery for understanding and predicting the biological activity of compounds. These in silico methods can provide insights into the molecular interactions between ligands and their biological targets, guiding the design of more potent and selective analogues.

For this compound analogues, QSAR studies could be employed to build mathematical models that correlate the structural features of the compounds with their biological activities. These models can help in predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources nih.govjmchemsci.comresearchgate.netnih.gov. The process typically involves calculating a set of molecular descriptors that quantify various physicochemical properties of the molecules and then using statistical methods to find a correlation with the observed biological activity nih.govjmchemsci.comresearchgate.netnih.gov.

Molecular docking simulations could be used to predict the binding mode of this compound analogues within the active site of a target protein. This would help in understanding the key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. For instance, docking studies on nicotinic acid derivatives have been used to elucidate their binding to various enzymes, providing a rational basis for their observed activities. While a specific docking study for this compound is not cited, the general methodology would involve placing the ligand into the binding site of a receptor and scoring the different poses to identify the most favorable binding conformation.

The following table outlines the key parameters often considered in computational SAR modeling of drug candidates.

| Modeling Technique | Key Parameters | Application to this compound Analogues |

| QSAR | Molecular Descriptors (e.g., LogP, molecular weight, electronic properties), Statistical Models (e.g., MLR, PLS) | Predicting the biological activity of novel analogues based on their structural properties. |

| Molecular Docking | Protein-Ligand Interactions (e.g., hydrogen bonds, hydrophobic contacts), Binding Energy Scores | Visualizing the binding mode and predicting the affinity of analogues to a specific biological target. |

| Pharmacophore Modeling | 3D arrangement of essential features (e.g., H-bond donors/acceptors, aromatic rings) | Identifying the key structural motifs required for biological activity and guiding virtual screening. |

Metabolic Pathways and Biotransformation of 5 Methylamino Nicotinic Acid

Absorption and Distribution Mechanisms

Based on its structure as a nicotinic acid derivative, 5-(Methylamino)nicotinic acid is anticipated to be absorbed from the gastrointestinal tract. Nicotinic acid itself is absorbed via both sodium-dependent facilitated diffusion at lower concentrations and passive diffusion at higher concentrations. The presence of the methylamino group may influence the compound's polarity and interaction with membrane transporters, potentially affecting its absorption rate and extent.

Once absorbed, this compound would enter the systemic circulation and be distributed to various tissues. The distribution pattern would be influenced by its physicochemical properties, such as its pKa and lipophilicity, as well as its affinity for plasma proteins and tissue components. Like nicotinic acid, it is plausible that it could be taken up by tissues for subsequent metabolic processing.

In Vivo Biotransformation Routes and Metabolite Identification

The biotransformation of this compound is expected to proceed through several key pathways aimed at increasing its water solubility and facilitating its excretion. The primary routes of metabolism for nicotinic acid involve conversion to nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), conjugation with glycine to form nicotinuric acid, and methylation. nih.govresearchgate.net For this compound, the following biotransformation routes are postulated:

N-Demethylation: The methylamino group at the 5-position could undergo N-demethylation to yield 5-aminonicotinic acid. This reaction is commonly catalyzed by cytochrome P450 (CYP) enzymes in the liver.

Conjugation: The carboxylic acid group is a prime site for conjugation reactions. It could be conjugated with glycine to form 5-(methylamino)nicotinuric acid or with glucuronic acid to form an acyl glucuronide.

N-Methylation: The pyridine (B92270) nitrogen could be a target for N-methylation, a known pathway for nicotinic acid metabolism, which would result in the formation of a quaternary ammonium (B1175870) ion. wikipedia.org

Oxidation: The methylamino group could undergo oxidation. Additionally, the pyridine ring itself could be hydroxylated at various positions, although this is a less common pathway for nicotinic acid.

Table 1: Postulated Metabolites of this compound

| Parent Compound | Potential Metabolite | Metabolic Reaction |

|---|---|---|

| This compound | 5-Aminonicotinic acid | N-Demethylation |

| This compound | 5-(Methylamino)nicotinuric acid | Glycine Conjugation |

| This compound | This compound acyl glucuronide | Glucuronidation |

Enzymatic Systems Involved in Metabolism (e.g., Esterases, Glucuronyltransferases)

The predicted metabolic transformations of this compound would be facilitated by several key enzyme systems:

Cytochrome P450 (CYP) Enzymes: This superfamily of enzymes, primarily located in the liver, would likely be responsible for any oxidative metabolism, including N-demethylation of the methylamino group.

N-Acetyltransferases (NATs): If N-demethylation occurs to form 5-aminonicotinic acid, the resulting primary amine could be a substrate for N-acetylation by NAT enzymes.

UDP-Glucuronosyltransferases (UGTs): These enzymes are responsible for glucuronidation, a major phase II conjugation pathway. The carboxylic acid moiety of this compound is a likely substrate for UGTs, leading to the formation of an acyl glucuronide.

Glycine N-Acyltransferase: This enzyme would catalyze the conjugation of the carboxylic acid group with glycine to form 5-(methylamino)nicotinuric acid.

Nicotinamide N-Methyltransferase (NNMT): This enzyme is known to methylate the pyridine nitrogen of nicotinamide and related compounds. nih.gov It is plausible that NNMT could also methylate the pyridine nitrogen of this compound.

Comparative Metabolic Profiling with Related Nicotinic Acid Derivatives

The metabolic profile of this compound can be theoretically compared with that of nicotinic acid and nicotinamide. Nicotinic acid is primarily metabolized through two main pathways: a high-affinity pathway leading to the formation of NAD and a low-affinity, high-capacity pathway involving conjugation with glycine to form nicotinuric acid. nih.govresearchgate.net Nicotinamide, on the other hand, is methylated by NNMT to N1-methylnicotinamide, which is then further oxidized. nih.gov

The presence of the methylamino group at the 5-position of the pyridine ring in this compound introduces a key structural difference that is likely to alter its metabolic fate compared to nicotinic acid. This substituent may hinder the enzymatic processes that act on the pyridine ring itself, potentially making conjugation of the carboxylic acid group a more dominant metabolic pathway. Furthermore, the methylamino group itself provides an additional site for metabolism (N-demethylation), a pathway not available to nicotinic acid.

Table 2: Comparative Metabolic Features of Nicotinic Acid Derivatives

| Compound | Primary Metabolic Pathways | Key Metabolites |

|---|---|---|

| Nicotinic Acid | NAD synthesis, Glycine conjugation | Nicotinamide adenine dinucleotide, Nicotinuric acid nih.govresearchgate.net |

| Nicotinamide | N-Methylation, Oxidation | N1-Methylnicotinamide, N1-Methyl-2-pyridone-5-carboxamide nih.gov |

Advanced Analytical Methodologies for 5 Methylamino Nicotinic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 5-(Methylamino)nicotinic acid from complex matrices. The choice of technique depends on the analyte's physicochemical properties, the sample matrix, and the specific requirements of the analysis, such as sensitivity and throughput.

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, DAD, MS, MS/MS)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of nicotinic acid and its metabolites, and it is directly applicable to this compound. service.gov.ukchromatographyonline.com The separation is typically achieved using reversed-phase (RP) or hydrophilic interaction liquid chromatography (HILIC).

Reversed-Phase HPLC: In RP-HPLC, common stationary phases like C8 and C18 are used. nih.gov The retention of polar compounds like nicotinic acid derivatives is managed by controlling the mobile phase composition, particularly its pH and organic modifier content. nih.gov For acidic compounds, using a mobile phase with a pH below the pKa of the carboxylic acid group increases retention.

HILIC: This technique is suitable for very polar compounds that are poorly retained in reversed-phase chromatography. researchgate.net A silica (B1680970) column can be used to separate nicotinic acid and its polar metabolites. researchgate.net

Detection Modes:

UV and Diode-Array Detection (DAD): Due to the presence of the pyridine (B92270) ring, this compound is expected to absorb UV light, making UV and DAD detectors suitable for quantification. sielc.comcreative-proteomics.com Detection is often performed at wavelengths around 210 nm or 260 nm. sielc.com

Mass Spectrometry (MS and MS/MS): Coupling HPLC with a mass spectrometer (LC-MS/MS) offers superior sensitivity and selectivity, making it the gold standard for bioanalysis. creative-proteomics.comresearchgate.netbevital.no This technique allows for the detection of trace amounts of the analyte in complex biological matrices like plasma and urine. nih.govresearchgate.net Electrospray ionization (ESI) is the most common ionization source used for these analyses. nih.govbevital.no

Table 1: Representative HPLC Conditions for Nicotinic Acid Analogs and Predicted Application for this compound

| Parameter | Nicotinic Acid & Metabolites | Predicted for this compound | Reference |

| Column | Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) | Zorbax 300SB-C8 or similar C18 column | nih.gov |

| Mobile Phase | Methanol-2 mM ammonium (B1175870) acetate (B1210297) (3:97, v/v) | Acetonitrile (B52724)/Methanol (B129727) and an aqueous buffer (e.g., ammonium acetate or formate) with pH adjustment (pH 3-4) to ensure protonation of the carboxyl group. | nih.gov |

| Flow Rate | 1.0 mL/min | 0.5 - 1.0 mL/min | nih.gov |

| Detection | ESI-MS/MS (Negative Ion Mode) | ESI-MS/MS (Positive or Negative Ion Mode) | nih.gov |

| UV Wavelength | ~210 nm | ~210-265 nm | sielc.com |

| Expected Retention | Nicotinic acid is polar and elutes relatively early. | The methylamino group may slightly increase polarity compared to nicotinic acid, potentially leading to a shorter retention time in reversed-phase HPLC. | N/A |

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for analyzing volatile and thermally stable compounds. mdpi.comnih.gov However, due to the low volatility of carboxylic acids like this compound, a derivatization step is typically required to convert the analyte into a more volatile form.

Common derivatization agents include silylating agents like N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA), which converts the carboxylic acid group to a trimethylsilyl (B98337) ester. nih.gov This procedure increases the compound's volatility and improves its chromatographic behavior. The analysis is commonly performed on non-polar or medium-polarity capillary columns, such as those with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5ms). mdpi.com

Table 2: General GC-MS Parameters for Derivatized Nicotinic Acid Analysis

| Parameter | Typical Conditions | Reference |

| Derivatization Agent | N-Methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) | nih.gov |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | mdpi.com |

| Carrier Gas | Helium | mdpi.com |

| Injection Mode | Splitless | mdpi.com |

| Temperature Program | Initial oven temperature around 40-60°C, ramped up to 280-300°C. | mdpi.com |

| Detector | Mass Spectrometer (MS) operated in Electron Ionization (EI) mode. | mdpi.com |

Capillary Electrophoresis (CE) Methodologies

Capillary Electrophoresis (CE) offers high separation efficiency and is particularly well-suited for the analysis of charged species like pyridinecarboxylic acids and their isomers. nih.goviaea.org In Capillary Zone Electrophoresis (CZE), analytes are separated based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field.

The separation of nicotinic acid derivatives can be optimized by adjusting the pH of the background electrolyte (BGE), which controls the ionization state of the analytes. nih.gov Additives can also be introduced to the BGE to enhance separation. For example, cationic surfactants like cetyltrimethylammonium bromide (CTAB) can be used to modify the electroosmotic flow (EOF) and improve peak shape and resolution. nih.gov

Table 3: Capillary Electrophoresis Parameters for Pyridinecarboxylic Acid Separation

| Parameter | Typical Conditions | Reference |

| Capillary | Fused-silica (e.g., 50-100 cm length, 75 µm I.D.) | nih.govscielo.br |

| Background Electrolyte (BGE) | Phosphate (B84403) or Borate buffer. 2,6-Pyridinedicarboxylic acid can be used for indirect UV detection. | nih.govscielo.br |

| pH | Acidic (e.g., 2.7) or neutral (e.g., 7.5) depending on the specific analytes. | nih.gov |

| Voltage | 20-30 kV | nih.gov |

| Detection | Direct or Indirect UV/DAD | scielo.br |

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric methods are indispensable for the structural confirmation and characterization of this compound.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS)

Mass spectrometry provides critical information about the molecular weight and elemental composition of a molecule. When coupled with a separation technique like HPLC or GC, it provides highly specific quantification. Tandem mass spectrometry (MS/MS) is used for structural elucidation by fragmenting a selected precursor ion and analyzing its resulting product ions. nih.gov

For nicotinic acid and its derivatives, ESI is a common ionization method that typically produces a protonated molecule [M+H]+ in positive ion mode or a deprotonated molecule [M-H]- in negative ion mode. nih.gov The fragmentation of nicotinic acid is well-characterized and primarily involves the loss of the carboxylic acid group. kfnl.gov.sa

Positive Ion Mode Fragmentation: The protonated nicotinic acid molecule (m/z 124) readily loses a molecule of water (H₂O) and carbon monoxide (CO), which is observed as the loss of 46 Da (HCOOH), to form a pyridinium (B92312) ion (m/z 78). nih.gov

Electron Ionization (GC-MS): The molecular ion (m/z 123) typically loses a hydroxyl radical (•OH) to form the nicotinyl cation (m/z 106), which then loses CO to yield an ion at m/z 78. kfnl.gov.sa Another characteristic fragmentation is the direct loss of CO₂ to produce a fragment at m/z 79. myfoodresearch.com

For this compound (Molecular Weight: 152.15 g/mol ), a similar fragmentation pattern can be predicted.

Table 4: Predicted MS/MS Transitions for this compound

| Compound | Precursor Ion (m/z) | Predicted Major Product Ion(s) (m/z) | Predicted Neutral Loss |

| This compound | 153.1 ([M+H]⁺) | 107.1 | HCOOH (46 Da) |

| 135.1 | H₂O (18 Da) | ||

| 151.1 ([M-H]⁻) | 107.1 | CO₂ (44 Da) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure determination. uobasrah.edu.iq Both ¹H NMR and ¹³C NMR experiments provide detailed information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton spectrum would show distinct signals for the three aromatic protons on the pyridine ring and the protons of the methylamino group. The chemical shifts and coupling constants (J-values) of the aromatic protons would confirm the substitution pattern. stackexchange.com The protons ortho to the ring nitrogen (H2, H6) are typically shifted downfield compared to the other ring protons. stackexchange.com The methylamino group would likely appear as a singlet or doublet (if coupled to the N-H proton) in the aliphatic region.

¹³C NMR: The carbon spectrum would show six distinct signals for the aromatic carbons and one signal for the methyl carbon. The chemical shift of the carboxyl carbon is characteristically downfield (160-180 ppm). uobasrah.edu.iq The substitution of a methylamino group at the C5 position would cause a significant upfield shift for C5 and influence the shifts of the adjacent C4 and C6 carbons due to its electron-donating nature.

Table 5: Comparison of Experimental ¹³C NMR Shifts for Nicotinic Acid and Predicted Shifts for this compound (in DMSO-d₆)

| Carbon Atom | Nicotinic Acid (Experimental δ, ppm) | This compound (Predicted δ, ppm) | Predicted Shift Influence of -NHCH₃ Group |

| C2 | 152.6 | ~151 | Minor inductive effect |

| C3 (C-COOH) | 131.0 | ~132 | Minor inductive effect |

| C4 | 137.2 | ~125-130 | Upfield shift (electron-donating resonance) |

| C5 | 123.8 | ~140-145 | Significant downfield shift (ipso-carbon) |

| C6 | 150.1 | ~145-148 | Upfield shift (electron-donating resonance) |

| COOH | 166.5 | ~166 | Minimal change |

| N-CH₃ | N/A | ~30-35 | Aliphatic region |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. While a specific, experimentally-derived IR spectrum for this compound is not extensively documented in peer-reviewed literature, its expected spectral characteristics can be accurately predicted by analyzing its structural components: a pyridine ring, a carboxylic acid group, and a secondary methylamino group. The analysis begins with the known spectrum of its parent compound, nicotinic acid, and incorporates the contributions of the methylamino substituent.

The IR spectrum of nicotinic acid has been well-characterized. jocpr.comresearchgate.netresearchgate.net Key vibrational bands arise from the carboxylic acid group (O-H and C=O stretching) and the pyridine ring (C-H, C=C, and C=N stretching). researchgate.netresearchgate.net The introduction of a methylamino group at the 5-position of the pyridine ring would introduce several new characteristic absorption bands.

The most notable additions would be the N-H stretching vibration of the secondary amine, typically appearing as a single, medium-intensity peak in the 3300-3500 cm⁻¹ region. Furthermore, C-N stretching vibrations associated with the aromatic amine and the aliphatic amine would be expected in the fingerprint region, typically between 1250-1360 cm⁻¹ and 1020-1250 cm⁻¹, respectively. The C-H stretching and bending vibrations of the methyl group would also be present.

The following table summarizes the principal IR absorption bands documented for nicotinic acid and provides a projection of the additional bands anticipated for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500-3300 | Very broad band, characteristic of hydrogen-bonded -COOH. |

| Aromatic C-H | Stretching | 3000-3100 | Sharp, medium-to-weak bands. vscht.cz |

| Aliphatic C-H (Methyl) | Stretching | 2850-2960 | Expected for the -NHCH₃ group. |

| Carboxylic Acid (C=O) | Stretching | 1680-1710 | Strong, sharp absorption. researchgate.net |

| Aromatic Ring (C=C, C=N) | Stretching | 1400-1600 | Multiple bands of variable intensity. vscht.cz |

| Secondary Amine (N-H) | Stretching | 3300-3500 | Single, sharp, medium-intensity peak expected for the -NH- group. |

| Aromatic C-N | Stretching | 1250-1360 | Vibration from the amine attached to the pyridine ring. |

Quantitative Analytical Strategies for Biological Samples

The sensitive and specific quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolic studies. While validated methods specifically for this compound are not widely published, robust analytical strategies can be developed based on established methods for nicotinic acid and its other metabolites. nih.govbevital.nobevital.no High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the predominant technique for this class of polar compounds due to its superior sensitivity, selectivity, and speed. bevital.no

A typical quantitative workflow would involve three key stages: sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: The primary goal of sample preparation is to remove proteins and other interfering endogenous components from the biological sample. Common techniques for nicotinic acid and its analogs include:

Protein Precipitation (PPT): This is a rapid and simple method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. nih.govbevital.no The supernatant is then collected for analysis.

Solid-Phase Extraction (SPE): SPE offers a more thorough cleanup than PPT and can be used to concentrate the analyte. bevital.no Different sorbents can be employed depending on the specific physicochemical properties of the compound and the matrix.

Chromatographic Separation: Reversed-phase HPLC is commonly used for the separation of nicotinic acid and its metabolites. bevital.no A C18 column is a frequent choice, and the mobile phase typically consists of an aqueous component (like water with a small percentage of formic acid to improve peak shape and ionization) and an organic component (such as methanol or acetonitrile). bevital.no A gradient elution is often employed to ensure adequate separation from endogenous interferences and other metabolites.

Detection: Tandem mass spectrometry (MS/MS) operated in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification. nih.govbevital.no For this compound, electrospray ionization (ESI) in positive mode would likely be used to generate the protonated parent ion [M+H]⁺. This parent ion is then fragmented, and a specific product ion is monitored for quantification, minimizing the likelihood of interference. An appropriate internal standard, ideally a stable isotope-labeled version of the analyte, should be used to correct for matrix effects and variations during sample processing.

The following table summarizes typical parameters from validated LC-MS/MS methods for related nicotinic acid compounds, which would serve as a foundation for developing a method for this compound.

| Parameter | Typical Method for Nicotinic Acid & Metabolites | Reference |

|---|---|---|

| Analytical Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | bevital.nobevital.no |

| Biological Matrix | Human or Rat Plasma | nih.govbevital.nobevital.no |

| Sample Preparation | Protein Precipitation (Acetonitrile) or Solid-Phase Extraction | bevital.nobevital.no |

| Chromatographic Column | Reversed-Phase C18 | bevital.no |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode | nih.govbevital.no |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |

| Lower Limit of Quantification (LLOQ) | 5 - 50 ng/mL | nih.govbevital.no |

| Extraction Recovery | >80% | nih.gov |

Computational Chemistry and Theoretical Investigations of 5 Methylamino Nicotinic Acid

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a critical tool in drug design for understanding how a potential drug molecule (ligand) might interact with a protein target. While numerous studies have performed molecular docking for a wide range of nicotinic acid derivatives to explore their binding affinities and interaction modes with various biological targets, specific docking studies centered on 5-(Methylamino)nicotinic acid are not described in the current body of literature.

Quantum Chemical Calculations

Quantum chemical calculations are used to understand the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are often employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties such as HOMO-LUMO energy gaps, which provide insights into a molecule's reactivity and stability. Although such theoretical studies have been conducted for nicotinic acid and some of its other derivatives, dedicated quantum chemical analyses for this compound are not reported.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. These simulations are crucial for understanding the dynamic nature of ligand-protein interactions and the stability of the resulting complex. Research involving MD simulations is prevalent for the nicotinic acid scaffold in various contexts, including its role in enzymatic reactions and receptor binding. However, specific MD simulation studies investigating the behavior of this compound with a biological target have not been published.

In Silico Prediction of Biological Activity and ADME Properties

In silico tools are routinely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, as well as their potential biological activities. These predictions are vital for early-stage drug discovery to filter out compounds with unfavorable pharmacokinetic profiles. While general ADME predictions for classes of nicotinic acid derivatives are common, specific and detailed in silico ADME and activity predictions for this compound are not available in the reviewed scientific literature.

Toxicological Mechanisms and Safety Assessment Research General Nicotinic Acid/derivatives

Hepatotoxicity Mechanisms

Nicotinic acid (niacin) has been associated with hepatotoxicity, particularly at high doses and with sustained-release formulations. nih.govmedicalnewstoday.com The liver damage can range from mild elevations in liver enzymes to severe hepatitis and, in rare cases, acute liver failure. nih.govnih.gov The exact mechanisms of niacin-induced liver injury are not fully understood but are thought to involve a direct toxic effect rather than an idiosyncratic or hypersensitivity reaction. nih.govmedicalnewstoday.com

Niacin is metabolized in the liver through two primary pathways: a high-capacity, low-affinity conjugation pathway that produces nicotinuric acid, and a high-affinity, low-capacity amidation pathway that leads to the formation of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD). nih.govebmconsult.com The hepatotoxicity is more commonly associated with the amidation pathway, which can become overwhelmed with sustained-release formulations. ebmconsult.com This can lead to mitochondrial dysfunction, a disruption in ATP production, and subsequent cellular apoptosis and necrosis. ebmconsult.com The observed microvascular steatosis in niacin-related liver damage is likely a result of this mitochondrial injury. nih.gov

Table 1: Proposed Mechanisms of Nicotinic Acid-Induced Hepatotoxicity

| Mechanism | Description | Key Molecules Involved |

|---|---|---|

| Metabolic Overload | Saturation of the high-affinity amidation pathway, leading to the accumulation of toxic by-products. nih.govebmconsult.com | Nicotinamide adenine dinucleotide (NAD) |

| Mitochondrial Dysfunction | Inhibition of β-oxidation, leading to impaired ATP production. ebmconsult.com | - |

| Cellular Necrosis and Apoptosis | Disruption of cellular energy balance, triggering programmed cell death and inflammation. ebmconsult.com | Cytokines |

| Oxidative Stress | Increased production of reactive oxygen species due to mitochondrial damage. mdpi.com | Reactive Oxygen Species (ROS) |

Cellular Toxicity Pathways

The cellular toxicity of nicotinic acid and its derivatives is closely linked to mitochondrial dysfunction. ebmconsult.com By impairing mitochondrial function, high concentrations of niacin can lead to a decrease in ATP production, which is critical for cellular energy. ebmconsult.com This energy depletion can trigger apoptosis, or programmed cell death, through the mitochondrial pathway. ebmconsult.comnih.gov

Recent research has shown that nicotinic acid can protect against amyloid β1-42-induced cytotoxicity in differentiated SH-SY5Y cells by inhibiting the mitochondrial pathway of apoptosis and restoring proper mitochondrial function. nih.gov Nicotinic acid was found to eliminate amyloid-induced mitochondrial dysfunction by increasing the potential of mitochondrial membranes and maintaining a balance between mitochondrial fusion and fission. nih.gov Furthermore, it was observed to reduce the expression of pro-apoptotic genes like bim, bak, cytochrome c, and caspase 9, while decreasing the levels of anti-apoptotic bcl2. nih.gov

Effects on Organ Function (e.g., Kidney, Pancreatic β-cells)

The effects of nicotinic acid on organ function are multifaceted and can vary depending on the specific organ and the underlying physiological conditions.

Kidney: Some studies suggest that niacin may have a protective effect on the kidneys. nih.gov In an animal model of 5/6 nephrectomized rats, niacin administration was shown to improve renal tissue lipid metabolism, renal function and structure, hypertension, proteinuria, and histological tubulointerstitial injury. nih.gov Another study indicated that low-dose niacin treatment improved renal function in patients with chronic kidney disease (CKD). nih.gov However, other research has not found a renoprotective effect of niacin in patients with CKD. nih.gov

Pancreatic β-cells: The role of nicotinic acid in pancreatic β-cell function is complex. The niacin receptor, GPR109A, is expressed in pancreatic β-cells. frontiersin.org Some studies suggest that niacin can exacerbate β-cell lipotoxicity, particularly in the context of diet-induced obesity. frontiersin.org This effect is thought to be mediated through the upregulation of GPR109A and PPARγ2. frontiersin.org Conversely, nicotinamide has been shown to ameliorate sustained hyperglycemia in partially pancreatectomized rats by increasing β-cell proliferation. nih.gov However, this effect was not permanent, and β-cell mass returned to pre-treatment levels after cessation of the treatment. nih.gov

Interference with Cellular Methyl Metabolism

The metabolism of nicotinic acid can significantly impact cellular methyl metabolism. nih.govresearchgate.net The methylation of nicotinamide and nicotinic acid to form metabolites like N1-methylnicotinamide is a process that consumes methyl groups. researchgate.net This increased consumption of methyl groups can potentially disturb the methylation of other important substrates. researchgate.net

Excessive intake of nicotinic acid can lead to a depletion of methyl donors, which can result in elevated levels of homocysteine. researchgate.net This is because the metabolism of niacin relies heavily on N-methyltransferase reactions, particularly the conversion of niacin to N1-methylnicotinamide in the liver. researchgate.net This competitive depletion of methyl donors can also impair the degradation of catecholamines. researchgate.net Studies in rats have shown that excessive nicotinic acid increases methyl consumption and the generation of hydrogen peroxide, which is associated with oxidative stress and insulin (B600854) resistance. nih.gov

Prostaglandin-Mediated Effects

One of the most well-known effects of nicotinic acid is cutaneous vasodilation, commonly referred to as flushing. nih.govnih.gov This response is primarily mediated by prostaglandins (B1171923), specifically prostaglandin (B15479496) D2 (PGD2) and prostaglandin E2 (PGE2). dovepress.comscienceopen.com

The mechanism involves the activation of the G protein-coupled receptor 109A (GPR109A) on Langerhans cells in the epidermis by niacin. nih.govscienceopen.com This activation triggers an increase in intracellular calcium, which in turn activates phospholipase A2. dovepress.comscienceopen.com Phospholipase A2 then releases arachidonic acid from cellular membranes. dovepress.comscienceopen.com Arachidonic acid is subsequently metabolized by cyclooxygenase (COX) enzymes to produce PGD2 and PGE2. dovepress.com These prostaglandins then act on receptors in the dermal capillaries, causing vasodilation and the characteristic flushing. scienceopen.com Aspirin, a COX inhibitor, can prevent these prostaglandin-mediated effects. nih.gov

Table 2: Key Mediators in Nicotinic Acid-Induced Flushing

| Mediator | Role | Receptor |

|---|---|---|

| Nicotinic Acid | Initiates the signaling cascade. scienceopen.com | GPR109A |

| Prostaglandin D2 (PGD2) | A primary vasodilator. nih.govdovepress.com | DP1 |

| Prostaglandin E2 (PGE2) | A secondary vasodilator. dovepress.comscienceopen.com | EP2, EP4 |

| Langerhans Cells | The primary cell type responsible for PGD2 release in the skin. dovepress.com | - |

| Macrophages | Also contribute to PGD2 secretion. nih.gov | - |

Applications and Research Potential of 5 Methylamino Nicotinic Acid

Role as a Pharmaceutical Intermediate

5-(Methylamino)nicotinic acid serves as a specialized chemical compound primarily utilized in research and development within the pharmaceutical industry. biosynth.com Its role as a pharmaceutical intermediate is crucial; it functions as a starting material or a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). Intermediates are chemical compounds that form a bridge in the conversion of raw materials to the final drug product.

The parent compound, nicotinic acid, is a well-established intermediate in the production of various drugs, including isoniazid, nicotinamide (B372718), and nicotinic acid inositol (B14025) ester. hsppharma.com This precedent highlights the value of the nicotinic acid scaffold in medicinal chemistry. As a derivative, this compound is made available for pharmaceutical testing and research purposes, indicating its application in the early stages of drug discovery and development pipelines. biosynth.com Its chemical structure is leveraged by medicinal chemists to construct novel molecules with desired therapeutic properties.

Contribution to Drug Discovery and Development

The nicotinic acid framework is a cornerstone in the development of new therapeutics, with many small-molecule drugs incorporating this scaffold. nih.gov The continuous exploration of nicotinic acid derivatives is a significant area of drug discovery, aiming to enhance efficacy and modify the properties of resulting compounds. nih.govnih.gov this compound, as a distinct derivative, contributes to this field by providing a unique molecular template for creating novel drug candidates across various therapeutic areas.

The modification of the core nicotinic acid structure is a key strategy for developing new chemical entities. nih.gov Researchers utilize derivatives like this compound to explore structure-activity relationships (SAR), which are critical for optimizing a compound's therapeutic effects and fine-tuning its pharmacological profile. This process is essential for advancing from a preliminary "hit" compound to a viable "lead" candidate in the drug development process.

Development of Agents for Neurological Disorders

Research into niacin (nicotinic acid) has revealed its significant potential as a neuroprotective agent, suggesting that its derivatives are promising candidates for treating a range of neurological conditions. benthamopen.comnih.gov Studies have identified niacin as a key mediator in neuronal development and survival within the central nervous system (CNS). nih.gov Its potential therapeutic applications have been investigated in several major neurodegenerative and neurological diseases.

Clinical and preclinical studies on the parent compound, nicotinic acid, provide a strong rationale for exploring its derivatives in neurology.

| Neurological Disorder | Investigated Role of Niacin (Nicotinic acid) |